molecular formula C20H20N2O3 B11095957 Benzyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11095957
M. Wt: 336.4 g/mol
InChI Key: QXNBTZKXKFDGQP-UHFFFAOYSA-N
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Description

Benzyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with the following chemical formula:

C15H18N2O3\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3C15​H18​N2​O3​

. It belongs to the class of pyrimidine derivatives and exhibits interesting properties due to its intricate structure.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, such as benzaldehyde, 4-methylbenzaldehyde, and ethyl acetoacetate, under specific reaction conditions. The reaction typically proceeds through a multistep process, including cyclization and esterification.

Industrial Production Methods: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations and drug development.

Chemical Reactions Analysis

Reactivity: Benzyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the benzyl and methylphenyl moieties can be replaced.

    Ester Hydrolysis: The carboxylate group can undergo hydrolysis.

Common Reagents and Conditions:
    Oxidizing agents like potassium permanganate (

    Oxidation: KMnO4\text{KMnO}_4KMnO4​

    ) or hydrogen peroxide (

    H2O2\text{H}_2\text{O}_2H2​O2​

    ). Reducing agents such as sodium borohydride (

    Reduction: NaBH4\text{NaBH}_4NaBH4​

    ) or lithium aluminum hydride (

    LiAlH4\text{LiAlH}_4LiAlH4​

    ).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) in the presence of appropriate solvents.

    Ester Hydrolysis: Acidic or basic hydrolysis conditions.

Major Products: The specific products formed during these reactions depend on the reaction conditions and substituents present. Detailed analysis would require experimental data.

Scientific Research Applications

Benzyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.

    Biological Studies: It may interact with biological targets, affecting cellular processes.

    Industry: Its derivatives could serve as intermediates in the synthesis of other compounds.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular pathways.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, exploring related pyrimidine derivatives and comparing their properties would highlight its uniqueness.

Remember that this compound’s applications and mechanisms are subject to ongoing scientific investigation.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

benzyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H20N2O3/c1-13-8-10-16(11-9-13)18-17(14(2)21-20(24)22-18)19(23)25-12-15-6-4-3-5-7-15/h3-11,18H,12H2,1-2H3,(H2,21,22,24)

InChI Key

QXNBTZKXKFDGQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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